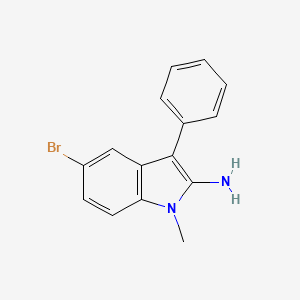

5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

62693-69-0 |

|---|---|

Molecular Formula |

C15H13BrN2 |

Molecular Weight |

301.18 g/mol |

IUPAC Name |

5-bromo-1-methyl-3-phenylindol-2-amine |

InChI |

InChI=1S/C15H13BrN2/c1-18-13-8-7-11(16)9-12(13)14(15(18)17)10-5-3-2-4-6-10/h2-9H,17H2,1H3 |

InChI Key |

KEZNBCHFGPEHQN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=C1N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine typically involves the Fischer indole synthesis, a Heck alkylation of an intermediate ketone enolate, transformation of a ketone carbonyl into an epoxide, and conversion of an epoxide into an allylic alcohol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Indole derivatives, including 5-bromo-1-methyl-3-phenyl-1H-indol-2-amine, have been investigated for their potential anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells and inhibit proliferation.

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 6.49 | MDA-MB-231 | Pro-apoptotic activity |

| Other Indole Derivatives | Varies | Various | Cytotoxic effects |

A study highlighted the synthesis of new indole-based analogs that exhibited significant anticancer activity, suggesting that modifications to the indole structure can enhance efficacy against specific cancer types .

Neuropharmacology

Potential Antidepressant Effects

Compounds with brominated indolic rings, similar to this compound, have been studied for their neuropharmacological effects. Some studies suggest that these compounds may play a role in treating depression-related pathologies due to their ability to modulate neurotransmitter systems .

Antimicrobial Properties

Broad-Spectrum Activity

Research has shown that certain indole derivatives demonstrate antimicrobial activity against various pathogens. The structural characteristics of this compound may contribute to its effectiveness against bacteria and fungi.

The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.

Synthesis of Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of other pharmacologically active compounds. For instance, it is involved in the preparation of eletriptan, a medication used for the acute treatment of migraines . The synthesis pathway typically involves several steps, including bromination and functionalization reactions.

Case Study 1: Synthesis and Evaluation of Indole Derivatives

A recent study synthesized various indole derivatives, including 5-bromo compounds, and evaluated their biological activities. The results indicated that specific substitutions on the indole ring significantly influenced the anticancer and antimicrobial properties of these compounds .

Case Study 2: Lead Optimization for Antiparasitic Agents

Research focused on optimizing lead compounds for treating neglected tropical diseases revealed that certain modifications to indole derivatives enhanced their efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness . The study underscored the importance of structural diversity in developing effective therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine involves its interaction with specific molecular targets and pathways. The compound binds with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences: Indole vs. Indazole Derivatives

5-Bromo-1-methyl-1H-indazol-3-amine

- Core Structure : Indazole (two nitrogen atoms in the five-membered ring) vs. indole (one nitrogen).

- Substituents : Bromo at position 5, methyl at position 1, and amine at position 3 .

- Synthesis : Prepared via substitution reactions, with NMR data (DMSO-d6): δ 11.55 (s, 1H), 7.92 (d, J=1.87 Hz, 1H) .

Comparison :

- The indazole core may enhance metabolic stability compared to indole derivatives.

- The amine at position 3 (vs.

Positional Isomers and Substituent Variations

7-Bromo-1H-indol-5-amine

Comparison :

- Bromine at position 7 (vs.

5-Bromo-1H-indol-3-amine hydrochloride

Comparison :

- The absence of methyl and phenyl groups in this compound simplifies the structure but reduces lipophilicity compared to the target molecule.

Functional Group Modifications

Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate

Comparison :

- The ester functional group contrasts with the phenyl group in the target compound, highlighting trade-offs between stability and bioavailability.

2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid

Comparison :

- The acetic acid moiety increases polarity, contrasting with the phenyl group’s hydrophobic effects in the target compound.

Pharmacological Implications

- Monoamine Oxidase (MAO) Interaction: Substituent positioning (e.g., phenyl at position 3) may modulate selectivity for MAO-A or MAO-B isoforms .

Biological Activity

5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Indole Core : The indole structure is known for its diverse biological activities.

- Bromine Substitution : The presence of bromine at the 5-position enhances its reactivity and biological profile.

- Methyl and Phenyl Groups : These groups contribute to the compound's lipophilicity, impacting its pharmacokinetics.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.98 | Induces apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 3.90 | Inhibits cell cycle progression |

| HeLa (Cervical Cancer) | 2.50 | Promotes ROS formation leading to cell death |

Studies suggest that the compound may interact with specific cellular pathways, including those regulating apoptosis and cell cycle dynamics. For instance, it has been observed to activate caspase enzymes, which play a critical role in programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound demonstrates antimicrobial activity against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

The compound has shown effectiveness against Gram-positive bacteria, particularly MRSA strains, highlighting its potential as a lead compound for developing new antibacterial agents .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).

- Enzyme Inhibition : It can inhibit key enzymes involved in microbial metabolism, disrupting bacterial growth.

- DNA Interaction : Preliminary studies suggest potential intercalation with DNA, affecting replication and transcription processes .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives similar to this compound:

Study on Anticancer Properties

A study published in Molecules demonstrated that indole derivatives could significantly suppress tumor growth in vivo models. The findings indicated that compounds with similar structures exhibited enhanced cytotoxicity against cancer cells compared to their parent compounds .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of indole derivatives against resistant strains of bacteria. The study found that modifications to the indole structure could lead to improved efficacy against MRSA and other pathogens, suggesting a promising avenue for drug development .

Q & A

Q. What are the established synthetic routes for 5-Bromo-1-methyl-3-phenyl-1H-indol-2-amine?

Methodological Answer: Common approaches include:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A click chemistry method involving CuI as a catalyst, as demonstrated in the synthesis of structurally similar indole derivatives (e.g., ).

- Buchwald-Hartwig amination: For introducing amine groups via palladium-catalyzed cross-coupling, applicable to brominated indole precursors.

- Multi-step functionalization: Sequential bromination, methylation, and amination of indole scaffolds, followed by purification via flash column chromatography (e.g., 70:30 EtOAc:hexane) .

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT | 60–70% | H NMR, C NMR |

| Methylation | CHI, KCO, DMF | 50–60% | HRMS, TLC (R = 0.30) |

| Amination | Pd(OAc), Xantphos, aryl amine | 40–50% | LC-MS, HPLC purity >95% |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent integration (e.g., ).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., FAB-HRMS m/z 427.0757 [M+H] in ).

- X-ray crystallography: Resolves absolute configuration for crystalline derivatives, as seen in indole-based structure reports (e.g., ) .

Q. What in vitro assays are used for initial biological screening?

Methodological Answer:

- Enzyme inhibition assays: α-Glucosidase or acetylcholinesterase inhibition, measured via UV-Vis spectroscopy (e.g., ASS234 in ).

- Receptor binding studies: Radioligand displacement assays for 5-HT or GPR39 receptors (e.g., ).

- Antioxidant activity: DPPH radical scavenging or ORAC assays .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

Methodological Answer:

- Catalyst screening: Replace CuI with air-stable Cu(II) precatalysts to reduce byproducts.

- Solvent optimization: Use PEG-400/DMF mixtures to enhance solubility and reaction efficiency ().

- Workflow integration: Apply computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions () .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Standardized protocols: Replicate assays under identical conditions (e.g., pH, temperature, cell lines).

- Dose-response validation: Test compounds across a wider concentration range (e.g., 1 nM–100 µM).

- Off-target profiling: Use kinase panels or proteome-wide screens to identify confounding interactions (e.g., ’s multi-target profiling) .

Q. How are structure-activity relationships (SAR) studied for this compound?

Methodological Answer:

- Substituent variation: Synthesize analogs with modified bromo, methyl, or phenyl groups (e.g., ’s MBA236 derivatives).

- 3D-QSAR modeling: Combine molecular docking (e.g., AutoDock Vina) with CoMFA to predict binding affinities.

- Biological validation: Compare IC values across analogs to identify critical functional groups .

Q. What advanced techniques elucidate mechanistic pathways of bioactivity?

Methodological Answer:

Q. How can computational methods accelerate reaction design?

Methodological Answer:

- Quantum chemical calculations: Predict transition states and intermediates (e.g., ICReDD’s approach in ).

- Machine learning: Train models on existing reaction databases to recommend optimal catalysts/solvents.

- Feedback loops: Integrate experimental data into computational workflows for iterative optimization .

Data Contradiction Analysis

Q. How to address discrepancies in enzyme inhibition potency across studies?

Methodological Answer:

- Assay interference checks: Test for compound aggregation or fluorescent artifacts.

- Enzyme source comparison: Use recombinant vs. tissue-extracted enzymes to isolate variability.

- Orthogonal assays: Validate results with alternative methods (e.g., SPR vs. fluorescence) .

Experimental Design Considerations

Q. What factorial design approaches are suitable for multi-variable optimization?

Methodological Answer:

- Full factorial design: Systematically vary factors (e.g., temperature, catalyst loading, solvent ratio) and analyze interactions.

- Response surface methodology (RSM): Model non-linear relationships between variables and yield/purity.

- Taguchi arrays: Reduce experimental runs while maximizing data robustness (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.